VER-50589

Overview

Description

VER-50589 is a small molecule drug that functions as a potent inhibitor of heat shock protein 90 (HSP90). It has shown significant potential in the treatment of various cancers due to its ability to inhibit the function of HSP90, a protein that plays a crucial role in the folding, stability, and function of many oncogenic proteins .

Mechanism of Action

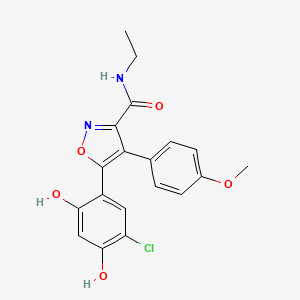

VER-50589, also known as “5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-(4-Methoxyphenyl)isoxazole-3-Carboxamide”, is a potent inhibitor of Heat Shock Protein 90 (HSP90) . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary target of this compound is HSP90 . HSP90 is a crucial host factor for the viral life cycle and an ideal therapeutic target for limiting viral proliferation .

Mode of Action

This compound inhibits the intrinsic ATPase of full-length recombinant yeast Hsp90 . It also binds to the recombinant human HSP90β with a dissociation constant (Kd) of 4.5 nM .

Biochemical Pathways

This compound affects the AKT and ERK signaling pathways . EV71 infection activates these pathways, and the phosphorylation of AKT and RAF/MEK/ERK is weakened by this compound administration .

Result of Action

This compound exhibits robust antiviral activity by inhibiting HSP90 and mediating the AKT and RAF/MEK/ERK signaling pathways . It diminishes the plaque formation induced by EV71 and inhibits EV71 mRNA and protein synthesis . In tumor cell viability experiments, it robustly represses the proliferation against six human tumor cells .

Biochemical Analysis

Biochemical Properties

VER-50589 exhibits strong inhibitory activity against Hsp90, with an IC50 value of 21 nM . It interacts with the ATP binding site on the N-terminal of Hsp90, thereby inhibiting the intrinsic ATPase activity of Hsp90 . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins .

Cellular Effects

This compound has been shown to robustly repress the proliferation of various human tumor cells . It induces apoptosis of tumor cells and arrests the tumor cell cycle in the G0/G1 phase . Additionally, this compound significantly downregulates the expression of two Hsp90 client proteins, CDK4 and HER2 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Hsp90. By binding to the ATP binding site on the N-terminal of Hsp90, this compound disrupts the chaperone function of Hsp90 . This leads to the degradation of Hsp90 client proteins, including key regulators of cell growth and survival .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results. For instance, it has been reported to impair tumor growth in HCT116 human colon cancer xenografts

Preparation Methods

Synthetic Routes and Reaction Conditions

VER-50589 is synthesized through a multi-step process involving the formation of an isoxazole ring. The key steps include:

Formation of the Isoxazole Ring: This involves the reaction of an appropriate aldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring.

Substitution Reactions: The isoxazole ring is then subjected to various substitution reactions to introduce the desired functional groups, such as the chloro and methoxy groups.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

VER-50589 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the isoxazole ring.

Substitution: Various substitution reactions can be performed to introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are commonly used.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and improve the compound’s efficacy .

Scientific Research Applications

VER-50589 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.

Biology: this compound is used to study the role of heat shock protein 90 in various biological processes, including cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Geldanamycin: Another heat shock protein 90 inhibitor with a similar mechanism of action but different chemical structure.

VER-49009: A related compound with a similar structure but lower potency compared to VER-50589.

NVP-AUY922: A novel heat shock protein 90 inhibitor with higher potency compared to this compound

Uniqueness

This compound is unique due to its high potency and selectivity for heat shock protein 90. It has shown favorable pharmacokinetics and significant antitumor efficacy in preclinical studies, making it a promising candidate for further development as an anticancer agent .

Biological Activity

VER-50589 is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the proper folding and functioning of numerous client proteins implicated in cancer and viral infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and antiviral properties.

HSP90 plays a crucial role in the maturation and stability of various oncoproteins. By inhibiting HSP90, this compound disrupts the chaperoning process, leading to the degradation of client proteins such as C-RAF, B-RAF, and survivin. This results in cell cycle arrest and apoptosis in cancer cells. Specifically, this compound binds to the ATP-binding site of HSP90, exhibiting a competitive inhibition profile with a reported IC50 value of 21 ± 4 nmol/L, significantly lower than that of its analog VER-49009 (IC50 = 47 ± 9 nmol/L) .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across various human cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to VER-49009:

| Cell Line | GI50 (nmol/L) for VER-49009 | GI50 (nmol/L) for this compound |

|---|---|---|

| SKMEL 2 (Melanoma) | 1,093.3 ± 111.2 | 62.0 ± 4.3 |

| SKMEL 5 (Melanoma) | 163.3 ± 14.5 | 125.0 ± 22.6 |

| CH1 (Ovarian) | - | 32.7 ± 0.2 |

| BT-474 (Breast) | - | Lower by up to 33.6-fold |

The mean GI50 value for a panel of cancer cell lines was found to be 78 ± 15 nmol/L for this compound compared to 685 ± 119 nmol/L for VER-49009, indicating a 9-fold increase in potency for this compound .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against Enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease (HFMD). The compound has been shown to inhibit viral replication by interfering with HSP90-mediated signaling pathways such as AKT and RAF/MEK/ERK.

In vitro studies demonstrated that treatment with this compound significantly reduced plaque formation and inhibited mRNA and protein synthesis of EV71. Furthermore, in vivo experiments indicated that a single daily dose improved survival rates in EV71-infected mice (p < 0.005) . The antiviral mechanism involves the downregulation of critical signaling pathways activated during viral infection.

Case Studies

Case studies have illustrated the therapeutic potential of this compound in both oncology and virology contexts:

- Cancer Treatment : A study involving human ovarian carcinoma models showed that this compound effectively inhibited tumor growth by accumulating at levels above the cellular GI50 for over 24 hours, resulting in a 30% growth inhibition .

- Viral Infections : In another study focusing on EV71, the administration of this compound not only inhibited viral replication but also demonstrated efficacy against other human enteroviruses like Coxsackievirus B3 and Echovirus .

Properties

IUPAC Name |

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCDMPJCKNLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-08-7 | |

| Record name | VER-50589 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VER-50589?

A1: this compound is a potent and selective inhibitor of heat shock protein 90 (HSP90) [1, 2, 3, 4, 5]. It binds to the N-terminal ATP-binding pocket of HSP90, [1, 2] inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways [1, 2, 4, 6].

Q2: How does this compound compare to 17-allylamino-17-demethoxygeldanamycin (17-AAG), another HSP90 inhibitor?

A2: While both compounds target HSP90, this compound displays some advantages. Unlike 17-AAG, the cellular potency of this compound is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression [1]. Additionally, this compound demonstrates superior potency and in vivo efficacy compared to 17-AAG [1]. Furthermore, acquired resistance to 17-AAG, potentially linked to reduced NQO1 activity, does not confer cross-resistance to this compound [3, 6, 7].

Q3: What is the structure-activity relationship (SAR) for this compound?

A3: this compound is a resorcinylic isoxazole amide analogue. Research indicates that the isoxazole ring significantly enhances potency compared to analogous pyrazole compounds, such as VER-49009. This difference is attributed to higher binding enthalpy for the isoxazole derivative [1].

Q4: What are the pharmacokinetic properties of this compound?

A4: Studies in mice bearing human colon carcinoma xenografts show that this compound exhibits favorable pharmacokinetic properties, including good tumor accumulation and a long half-life [1, 2]. In these studies, this compound achieved tumor concentrations well above its cellular inhibitory concentration (GI50) for 24 hours, resulting in significant tumor growth inhibition [1, 2].

Q5: Has this compound shown efficacy in preclinical models of cancer?

A5: Yes, this compound demonstrates significant antitumor activity in preclinical models. It effectively inhibits the growth of various human cancer cell lines in vitro and displays potent antitumor activity in vivo, particularly in a human ovarian carcinoma model [1].

Q6: Are there any known resistance mechanisms to this compound?

A6: While this compound appears to overcome some resistance mechanisms observed with 17-AAG, research suggests that alterations in histone deacetylase (HDAC) activity might contribute to acquired resistance to a broader spectrum of HSP90 inhibitors, including this compound [5]. Further investigation into potential resistance mechanisms is crucial for optimizing its clinical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.